2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Lacks the methyl group at position 7, which may affect its biological activity and chemical reactivity.
7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Lacks the cyclopentylsulfanyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
The presence of both the cyclopentylsulfanyl and methyl groups in 2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one imparts unique properties to the compound. These structural features can enhance its binding affinity to specific targets, improve its pharmacokinetic profile, and increase its chemical stability .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-6-7-11-14-12(15-13(17)16(11)8-9)18-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJUEUXCFNANCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SC3CCCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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